N-(2-chloro-5-fluorophenyl)azetidin-3-amine N-(2-chloro-5-fluorophenyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207946
InChI: InChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2
SMILES:
Molecular Formula: C9H10ClFN2
Molecular Weight: 200.64 g/mol

N-(2-chloro-5-fluorophenyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16207946

Molecular Formula: C9H10ClFN2

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-fluorophenyl)azetidin-3-amine -

Specification

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
IUPAC Name N-(2-chloro-5-fluorophenyl)azetidin-3-amine
Standard InChI InChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2
Standard InChI Key QQQCQUWFTLPPBG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)NC2=C(C=CC(=C2)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Properties

N-(2-Chloro-5-fluorophenyl)azetidin-3-amine has the molecular formula C₉H₁₀ClF₂N₂ and a molecular weight of 200.64 g/mol. The azetidine ring introduces strain due to its small cyclic structure, while the 2-chloro-5-fluorophenyl group contributes to its lipophilicity and potential bioactivity. Key structural attributes include:

  • Azetidine ring: A saturated four-membered ring with one nitrogen atom.

  • Substituents: Chlorine at position 2 and fluorine at position 5 on the phenyl ring, creating a meta-halogenation pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀ClF₂N₂
Molecular Weight200.64 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-(2-Chloro-5-fluorophenyl)azetidin-3-amine

Synthesis and Structural Elucidation

Synthetic Routes

While explicit protocols for N-(2-chloro-5-fluorophenyl)azetidin-3-amine are scarce, azetidines are typically synthesized via intramolecular aminolysis of epoxides or ring-closing metathesis . For example:

  • Epoxide aminolysis: Catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), epoxides react with amines to form azetidines.

  • Schiff base cyclization: Imine intermediates derived from aryl aldehydes and amines undergo cyclization with chloroacetyl chloride to yield azetidinones, which can be reduced to azetidines .

Spectroscopic Characterization

  • IR spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and C–F stretches (~1250 cm⁻¹) .

  • ¹H NMR: Signals for the azetidine ring protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) would dominate .

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
3-Chloro-azetidinone 100125
Fluoro-substituted 175200

Anticancer Prospects

Azetidine-containing analogs of TZT-1027 (a dolastatin derivative) demonstrate antiproliferative effects by disrupting microtubule dynamics. The electron-withdrawing chloro and fluoro groups in N-(2-chloro-5-fluorophenyl)azetidin-3-amine could enhance cellular uptake and target affinity .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of Halogen Substituents

  • Chlorine: Increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets .

  • Fluorine: Enhances metabolic stability and modulates electronic effects via strong C–F bonding .

Azetidine Ring Dynamics

The strained azetidine ring may act as a conformational restraint, improving binding specificity to biological targets like histamine H₃ receptors or viral polymerases .

Future Directions and Research Gaps

Priority Research Areas

  • Synthetic optimization: Develop scalable methods for N-(2-chloro-5-fluorophenyl)azetidin-3-amine using flow chemistry or enzymatic catalysis .

  • Biological screening: Evaluate cytotoxicity, pharmacokinetics, and target engagement in in vitro and in vivo models .

  • SAR studies: Explore substitutions at the azetidine nitrogen or phenyl ring to optimize potency and selectivity .

Challenges

  • Synthetic complexity: Small-ring heterocycles often require high dilution or specialized catalysts .

  • Limited data: Absence of direct studies on this compound necessitates extrapolation from analogs .

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